Cas no 62306-79-0 ((5-methylfuran-2-yl)boronic acid)

(5-Methylfuran-2-yl)boronic acid is a versatile boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl and heteroaryl structures. Its furan ring with a methyl substituent enhances stability while maintaining reactivity, making it valuable in pharmaceutical and materials science applications. The compound exhibits good solubility in common organic solvents, facilitating straightforward handling in synthetic workflows. Its boronic acid moiety allows for efficient transmetalation with palladium catalysts, ensuring high yields in C-C bond-forming reactions. Additionally, the methyl group provides steric and electronic modulation, improving selectivity in coupling processes. This reagent is particularly useful for constructing furan-containing scaffolds in medicinal chemistry and functional materials.
(5-methylfuran-2-yl)boronic acid structure
62306-79-0 structure
商品名:(5-methylfuran-2-yl)boronic acid
CAS番号:62306-79-0
MF:C5H7BO3
メガワット:125.9183
MDL:MFCD01114644
CID:501739
PubChem ID:2734372

(5-methylfuran-2-yl)boronic acid 化学的及び物理的性質

名前と識別子

    • (5-Methylfuran-2-yl)boronic acid
    • 5-Methyl-2-furanboronic Acid (contains varying amounts of Anhydride)
    • 5-Methylfuran-2-Boronic Acid
    • Boronicacid, B-(5-methyl-2-furanyl)-
    • C5H7BO3
    • 5-Methyl-2-furylboronic Acid (contains varying amounts of Anhydride)
    • 5-methylfuran-2-ylboronic acid
    • 5-methyl-2-furanboronic acid
    • (5-methyl-2-furyl)boronic Acid
    • 2-Borono-5-methylfuran
    • 5-methyl-2-furylboronic acid
    • (5-methyl-2-furanyl)boronic acid
    • 5-METHYLFURAN-2-BORONICACID
    • PubChem17393
    • (5-methylfuran-2-yl)boranediol
    • LMJIDBVSSSPRII-UHFFFAOYSA-N
    • STK398239
    • SBB004261
    • 62306-79-0
    • (5-methylfuran-2-yl)boronicacid
    • J-517808
    • MFCD01114644
    • EN300-122703
    • AKOS005454012
    • SCHEMBL316086
    • AB08313
    • 5-Methyl-2-furanboronic acid, AldrichCPR
    • M2775
    • DB-009560
    • BP-10754
    • DTXSID70370262
    • CS-W001234
    • Boronic acid, (5-methyl-2-furanyl)-
    • SY025273
    • PS-9479
    • (5-methylfuran-2-yl)boronic acid
    • MDL: MFCD01114644
    • インチ: 1S/C5H7BO3/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
    • InChIKey: LMJIDBVSSSPRII-UHFFFAOYSA-N
    • ほほえんだ: O1C(B(O[H])O[H])=C([H])C([H])=C1C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 126.04900
  • どういたいしつりょう: 126.049
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 96.2
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • トポロジー分子極性表面積: 53.6
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.197
  • ゆうかいてん: 82°C(lit.)
  • ふってん: 264.365°C at 760 mmHg
  • フラッシュポイント: 113.684 °C
  • 屈折率: 1.489
  • PSA: 53.60000
  • LogP: -0.73220
  • ようかいせい: 使用できません

(5-methylfuran-2-yl)boronic acid セキュリティ情報

(5-methylfuran-2-yl)boronic acid 税関データ

  • 税関コード:2932190090
  • 税関データ:

    中国税関コード:

    2932190090

    概要:

    2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%

(5-methylfuran-2-yl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050995-100mg
5-Methylfuran-2-Boronic acid
62306-79-0 98%
100mg
¥30.00 2024-05-06
ChemScence
CS-W001234-25g
5-Methylfuran-2-Boronic acid
62306-79-0 99.94%
25g
$480.0 2022-04-27
abcr
AB200816-5 g
5-Methylfuran-2-boronic acid, 95%; .
62306-79-0 95%
5 g
€221.90 2023-07-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD2777-10g
(5-Methylfuran-2-yl)boronic acid
62306-79-0 97% HPLC
10g
¥1458.0 2023-09-02
eNovation Chemicals LLC
D555334-5g
(5-Methylfuran-2-yl)boronic acid
62306-79-0 97%
5g
$590 2024-05-24
SHENG KE LU SI SHENG WU JI SHU
sc-262675A-5g
5-Methylfuran-2-boronic acid,
62306-79-0
5g
¥2068.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M840124-1g
(5-Methylfuran-2-yl)boronic acid
62306-79-0 97%
1g
¥256.00 2022-09-01
eNovation Chemicals LLC
D693693-10g
5-Methylfuran-2-boronic Acid
62306-79-0 97%
10g
$250 2024-07-20
Fluorochem
011049-1g
5-Methylfuran-2-boronic acid
62306-79-0 97%
1g
£34.00 2022-03-01
TRC
M219015-50mg
5-Methylfuran-2-boronic Acid
62306-79-0
50mg
$ 65.00 2022-06-04

(5-methylfuran-2-yl)boronic acid 合成方法

(5-methylfuran-2-yl)boronic acid 関連文献

(5-methylfuran-2-yl)boronic acidに関する追加情報

(5-Methylfuran-2-yl)boronic Acid: A Comprehensive Overview

(5-Methylfuran-2-yl)boronic acid, also known by its CAS number 62306-79-0, is a versatile and valuable compound in the field of organic chemistry. This compound is a derivative of furan, a heterocyclic aromatic compound, with a methyl group at the 5-position and a boronic acid group at the 2-position. The structure of this compound makes it highly reactive and suitable for various applications in synthesis and catalysis.

The synthesis of (5-methylfuran-2-yl)boronic acid typically involves the coupling of furan derivatives with boronic acids. Recent advancements in cross-coupling reactions, such as the Suzuki-Miyaura coupling, have highlighted the importance of this compound as an intermediate in constructing complex organic molecules. Its ability to undergo these reactions efficiently has made it a cornerstone in modern organic synthesis.

One of the most significant applications of (5-methylfuran-2-yl)boronic acid is in the field of drug discovery. The furan ring is known for its pharmacological activity, and the addition of the boronic acid group allows for further functionalization to create bioactive molecules. Recent studies have demonstrated its potential in developing new antiviral and anticancer agents, where the boronic acid group plays a critical role in targeting specific biological pathways.

In addition to its role in drug discovery, (5-methylfuran-2-yl)boronic acid has found applications in materials science. The compound is used as a precursor in the synthesis of advanced materials, such as conductive polymers and organic light-emitting diodes (OLEDs). Its ability to form stable conjugated systems makes it ideal for these applications, where electronic properties are paramount.

The latest research on (5-methylfuran-2-yl)boronic acid has focused on its use in catalytic processes. The boronic acid group acts as a Lewis acid catalyst, enabling efficient transformations of various substrates. This has led to its application in asymmetric catalysis, where it facilitates the formation of chiral centers with high enantioselectivity. Such advancements have broad implications for both academic research and industrial-scale production.

The stability and reactivity of (5-methylfuran-2-yl)boronic acid make it a preferred choice for researchers working on complex molecule synthesis. Its compatibility with various reaction conditions ensures that it can be integrated into diverse synthetic pathways without compromising yields or selectivity. This has been particularly beneficial in natural product synthesis, where intricate molecular architectures are required.

In conclusion, (5-methylfuran-2-yl)boronic acid (CAS No: 62306-79-0) stands out as a critical compound in contemporary organic chemistry. Its unique structure, combined with its reactivity and versatility, positions it as an essential tool for advancing research across multiple disciplines. From drug discovery to materials science and catalysis, this compound continues to drive innovation and open new avenues for scientific exploration.

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